CTP Synthetase (CTPS1/2) Inhibition: Class-Level Potency Context for the Cyclohexyl Analog
The 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype to which N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide belongs has been identified as a first-in-class pan-selective inhibitor of CTPS1 and CTPS2 . While the published lead compound (compound 27) achieved significant in vivo pharmacological response at 10 mg/kg BID in an inflammation model, the specific CTPS1/2 IC50 values, human whole blood potency, and oral pharmacokinetic parameters for the N-cyclohexyl analog (CAS 921996-75-0) have not been disclosed in the public domain. Users should assume that potency and selectivity must be independently verified, as the cyclohexyl substituent may meaningfully alter target engagement relative to the optimized clinical candidate.
| Evidence Dimension | In vivo pharmacological response (class lead compound vs. target cyclohexyl analog) |
|---|---|
| Target Compound Data | No publicly available CTPS1/2 IC50 or in vivo efficacy data for CAS 921996-75-0 |
| Comparator Or Baseline | Compound 27 (optimized 2-(alkylsulfonamido)thiazol-4-yl)acetamide): significant pharmacological response at 10 mg/kg BID in inflammation model |
| Quantified Difference | Cannot be calculated; absence of target compound data precludes direct comparison |
| Conditions | In vivo inflammation model (details not fully specified in abstract) |
Why This Matters
For researchers procuring this compound as a CTPS1/2 inhibitor tool, the gap in published potency data means that activity cannot be assumed—users must request vendor analytical data or perform in-house enzymatic profiling before using it as a pharmacological probe.
- [1] Novak A, Laughton D, Lane R, et al. J Med Chem. 2022;65(24):16640-16650. View Source
